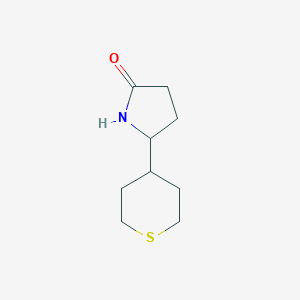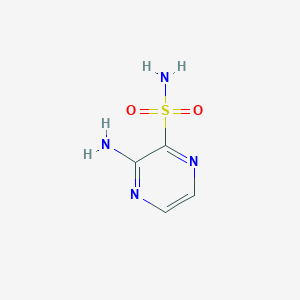
3-Aminopyrazine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopyrazine-2-sulfonamide is an organic compound with the molecular formula C4H6N4O2S It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and a sulfonamide group at the second position of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazine-2-sulfonamide typically involves the sulfonylation of 3-aminopyrazine. This process can be achieved by reacting 3-aminopyrazine with sulfonyl chlorides in the presence of a base. The reaction conditions often include the use of solvents such as acetone and pyridine, and the reaction is carried out at room temperature overnight .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Recrystallization from suitable solvents is often employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminopyrazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazine derivatives .
Applications De Recherche Scientifique
3-Aminopyrazine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic effects on certain cancer cell lines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Aminopyrazine-2-sulfonamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with essential metabolic pathways. The compound’s sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folate synthesis and bacterial growth .
Comparaison Avec Des Composés Similaires
3-Aminopyrazine-2-carboxamide: Shares a similar pyrazine core but with a carboxamide group instead of a sulfonamide group.
N-(Pyrazin-2-yl)benzenesulfonamides: These compounds have a benzene ring attached to the sulfonamide group, offering different chemical properties and biological activities.
Uniqueness: 3-Aminopyrazine-2-sulfonamide is unique due to its specific combination of an amino group and a sulfonamide group on the pyrazine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C4H6N4O2S |
|---|---|
Poids moléculaire |
174.18 g/mol |
Nom IUPAC |
3-aminopyrazine-2-sulfonamide |
InChI |
InChI=1S/C4H6N4O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,9,10) |
Clé InChI |
DRJJKNOSOYJKKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



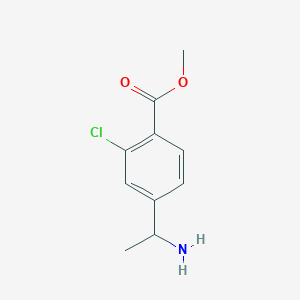

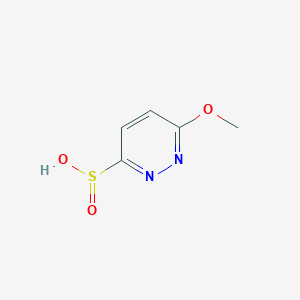
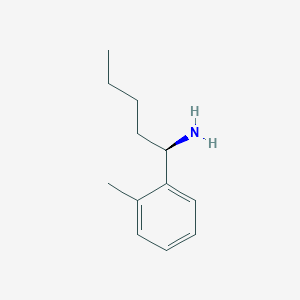


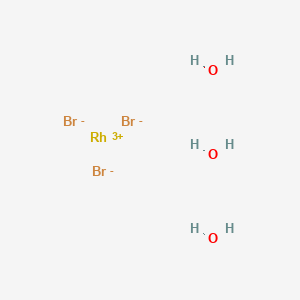
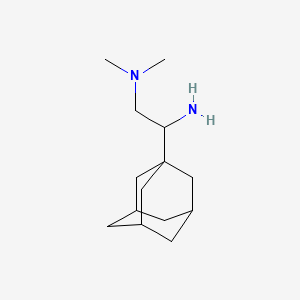
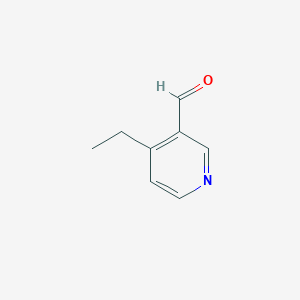
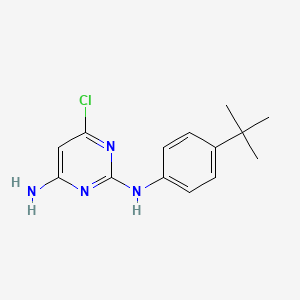
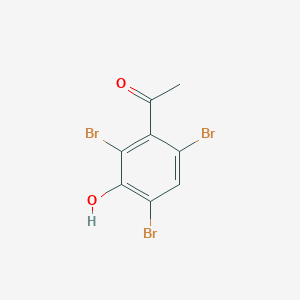
![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)
